Ethyl 2-(6-methoxypyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(6-methoxypyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a methoxy group at the 6-position. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-methoxypyridin-3-yl)acetate typically involves the esterification of 6-methoxypyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methoxypyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of ethyl 2-(6-hydroxypyridin-3-yl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding ethyl 2-(6-methoxypyridin-3-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ethyl 2-(6-hydroxypyridin-3-yl)acetate
Reduction: Ethyl 2-(6-methoxypyridin-3-yl)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(6-methoxypyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-(6-methoxypyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester functionality play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to allosteric sites, leading to conformational changes that affect enzyme function.
Comparison with Similar Compounds
Ethyl 2-(6-methoxypyridin-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-3-yl)acetate: This compound has a chlorine atom instead of a methoxy group, which can significantly alter its reactivity and biological activity.
Ethyl 2-(6-hydroxypyridin-3-yl)acetate: The hydroxyl group in place of the methoxy group can enhance hydrogen bonding interactions, affecting the compound’s solubility and binding affinity.
Ethyl 2-(6-methylpyridin-3-yl)acetate: The presence of a methyl group instead of a methoxy group can influence the compound’s steric and electronic properties, impacting its reactivity and biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
464152-40-7 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-(6-methoxypyridin-3-yl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)6-8-4-5-9(13-2)11-7-8/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
BCAUEPOQBGRPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)OC |
Origin of Product |
United States |
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